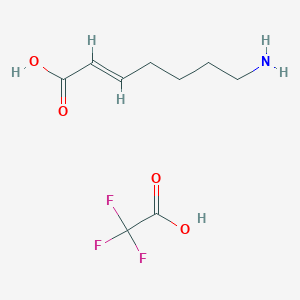
(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid (TFA) is a strong organic monocarboxylic acid. It is a fuming, colorless liquid that is miscible with water, ether, acetone, ethanol, benzene, hexane, and carbon .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
The chemical formula of TFA is CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis
TFA is a strong acid and attacks many metals. A 30% solution of hydrogen peroxide in TFA is often used to destructively oxidize aromatic rings in preference to the side chains .Physical And Chemical Properties Analysis
TFA has a molar mass of 114.023 g·mol−1. It has a density of 1.489 g/cm3 at 20 °C. Its melting point is −15.4 °C and boiling point is 72.4 °C. It is soluble in water and has a vapor pressure of 0.0117 bar at 20 °C .Aplicaciones Científicas De Investigación
Applications in Analytical Chemistry
Enhancing LC-MS Sensitivity
Trifluoroacetic acid (TFA) is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of basic compounds due to its ability to improve peak shape and resolution. However, TFA can suppress electrospray ionization (ESI) signals. Studies have proposed methods to mitigate TFA's signal suppression effect, enhancing LC-MS sensitivity for bioanalysis without compromising chromatographic integrity (Shou & Naidong, 2005), (Kuhlmann et al., 1995).
Ion-Pair Chromatography
Research into the use of perfluoroalkyl carboxylic acids, including TFA, as ion-pairing agents in chromatography highlights their role in achieving the complete separation of underivatized protein amino acids. These studies demonstrate the versatility of TFA in analytical methodologies, especially in gradient elution mode for the analysis of polar compounds (Chaimbault et al., 2000).
Chemical Synthesis and Catalysis
Catalyzing Prins Cyclizations
Trifluoroacetic acid has been shown to efficiently catalyze Prins cyclizations of enol ethers, leading to the formation of tetrahydropyrans with significant yields and stereoselectivities. This illustrates TFA's role as a catalyst in synthetic organic chemistry, facilitating the synthesis of complex organic structures (Hart & Bennett, 2003).
Biochemical Analysis and Peptide Research
Protein and Peptide Chromatography
TFA is employed in gel permeation chromatography of proteins and peptides, where it acts as a solvent that provides sharp elution peaks. The elution volume of polypeptides in TFA-based solvents is influenced by both molecular weight and the number of formal charges per molecule, indicating TFA's utility in the separation based on charge and size (Irvine & Shaw, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-7-aminohept-2-enoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c8-6-4-2-1-3-5-7(9)10;3-2(4,5)1(6)7/h3,5H,1-2,4,6,8H2,(H,9,10);(H,6,7)/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWJCKOOMSTHMP-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC=CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C/C=C/C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)
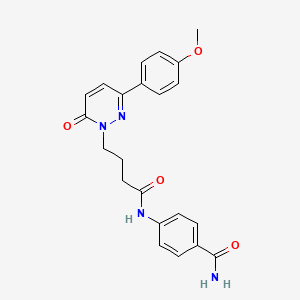
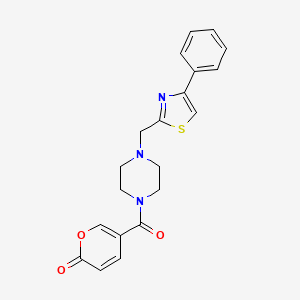
![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)
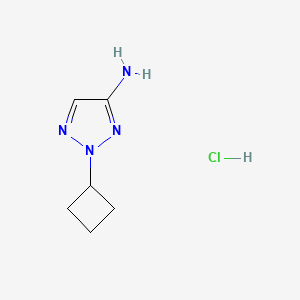
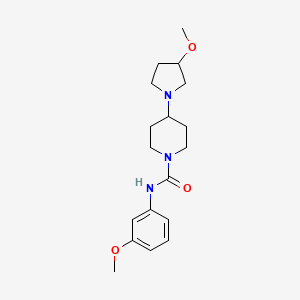
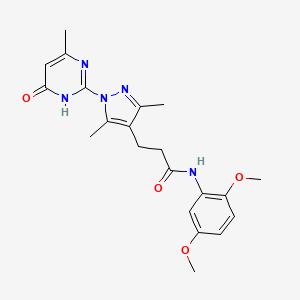
![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)
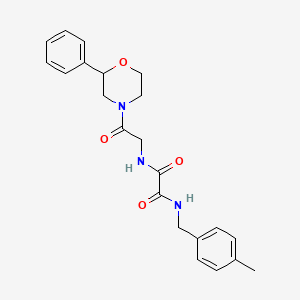

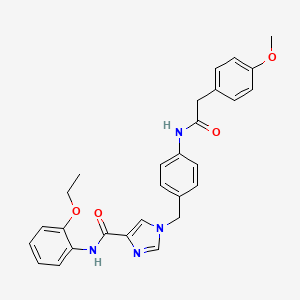
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)